molecular formula C21H20N6OS2 B5013454 N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

Cat. No. B5013454
M. Wt: 436.6 g/mol
InChI Key: BWBIZKFWYAGOPI-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the condensation of an aldehyde with an amine and a sulfur source . For tetrazole derivatives, they can be synthesized from inexpensive starting materials .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . Tetrazoles are also five-membered heterocycles, but they contain four nitrogen atoms and one carbon atom .


Chemical Reactions Analysis

Thiazoles and tetrazoles can undergo a variety of chemical reactions depending on the substituents present .


Physical And Chemical Properties Analysis

Thiazoles and tetrazoles have unique physical and chemical properties due to the presence of sulfur and nitrogen in their rings .

Mechanism of Action

The mechanism of action of thiazole and tetrazole derivatives can vary widely depending on their structure and the biological target. They can interact with various biological targets to induce their effects .

Safety and Hazards

The safety and hazards associated with thiazole and tetrazole derivatives can vary widely depending on their specific structure .

Future Directions

Thiazoles and tetrazoles continue to be areas of active research due to their wide range of biological activities. Future research will likely focus on the synthesis of new derivatives with improved activity and safety profiles .

properties

IUPAC Name

N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS2/c1-2-15-8-10-16(11-9-15)12-18-13-22-20(30-18)23-19(28)14-29-21-24-25-26-27(21)17-6-4-3-5-7-17/h3-11,13H,2,12,14H2,1H3,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBIZKFWYAGOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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